molecular formula C14H14N2OS2 B2796640 (Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 849020-11-7

(Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No.: B2796640
CAS No.: 849020-11-7
M. Wt: 290.4
InChI Key: IGLGGQYSYLYXEI-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a chemical compound based on the rhodanine (2-thioxothiazolidin-4-one) scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . The molecule features a Z-configured exocyclic double bond at the 5-position, a common and active configuration for this class of compounds . The core thiazolidin-4-one structure is susceptible to modification at three positions, allowing for fine-tuning of biological activity and making it a valuable template for constructing novel molecules for chemical biology and drug discovery programs . Rhodanine derivatives are investigated across multiple therapeutic areas. Recent studies on analogous structures have demonstrated significant antimicrobial activity , with some compounds showing potency better than standard antibiotics like ampicillin against a range of Gram-positive and Gram-negative bacteria . Notably, certain derivatives have also exhibited strong effects against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, this class of compounds is explored for its antioxidant potential, acting as radical scavengers and inhibitors of lipid peroxidation, which is relevant for research into oxidative stress-related pathologies . Additional research avenues for thiazolidin-4-one analogs include anticancer , anti-inflammatory, and antidiabetic activities, highlighting their versatility as a research tool . The specific incorporation of a pyridin-3-ylmethylene moiety and a cyclopentyl group in this compound may influence its electronic properties, spatial orientation, and intermolecular interactions, such as with enzyme targets like MurB in bacteria or CYP51 in fungi . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5Z)-3-cyclopentyl-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS2/c17-13-12(8-10-4-3-7-15-9-10)19-14(18)16(13)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLGGQYSYLYXEI-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on available literature.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2S2C_{15}H_{16}N_2S_2 with a molecular weight of approximately 296.43 g/mol. Its structure features a thiazolidinone core, which is known for its bioactive properties.

Antimicrobial Activity

Thiazolidinones, including the compound , have been reported to exhibit significant antimicrobial properties. A study indicated that derivatives of thiazolidinones demonstrated antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . The compound's ability to inhibit biofilm formation was also noted, with some derivatives achieving over 50% reduction in biofilm mass at specific concentrations .

CompoundMIC (µg/mL)Biofilm Reduction (%)
1a0.561.34
1b0.562.69
1c0.556.74

Anti-HIV Activity

Research involving molecular docking and dynamics simulation has explored the potential anti-HIV activity of thiazolidinone derivatives. While some compounds showed promise in binding to HIV gp41, they were found to be cytotoxic to host cells, complicating their evaluation as anti-HIV agents .

Case Study 1: Synthesis and Evaluation

In a recent study, several thiazolidinone derivatives were synthesized and evaluated for their biological activities. The results indicated that while these compounds could effectively bind to viral proteins, their cytotoxicity limited their therapeutic potential against HIV .

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial properties of thiazolidinones against Methicillin-resistant Staphylococcus aureus (MRSA) . The synthesized compounds were tested for their minimum inhibitory concentration (MIC) values and showed varying degrees of effectiveness, with some exhibiting potent activity comparable to standard antibiotics .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Molecular Weight and Solubility

Compound Molecular Weight Key Substituents Solubility Trends
Target compound ~307 g/mol* Cyclopentyl, pyridinyl Low (predicted hydrophobic)
(Z)-5-(4-chlorobenzylidene) analog 299.8 g/mol Chlorobenzylidene Moderate (DMSO-soluble)
5-HMT 295.3 g/mol Hydroxy, methoxy High (polar groups)
Morpholino derivative () 307.4 g/mol Morpholino, pyridinyl Moderate (polar group)

*Estimated based on molecular formula (C13H13N3O2S2).

Steric and Electronic Effects

  • Its non-polar nature may enhance logP values, favoring passive diffusion .
  • Pyridinylmethylene : The aromatic nitrogen can engage in hydrogen bonding or charge-transfer interactions, unlike purely hydrophobic substituents (e.g., benzylidene).

Q & A

Q. What are the critical steps and methodologies for synthesizing (Z)-3-cyclopentyl-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one?

The synthesis typically involves multi-step organic reactions, including:

  • Cyclocondensation : Formation of the thiazolidinone core via reaction of cyclopentylamine with carbon disulfide and a ketone derivative under basic conditions .
  • Knoevenagel Condensation : Introduction of the pyridinylmethylene group using a substituted pyridine aldehyde in the presence of a Lewis acid catalyst (e.g., ZnCl₂) .
  • Stereochemical Control : Maintaining the (Z)-configuration requires anhydrous solvents (e.g., DMF) and inert atmospheres to prevent isomerization .
    Key Optimization Parameters :
    • Temperature: 80–100°C for cyclocondensation .
    • Solvent: Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency .
    • Purification: Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns protons and carbons to confirm the thiazolidinone core, pyridine substituents, and cyclopentyl group .
    • 2D NMR (COSY, HSQC) : Resolves stereochemistry and connectivity in complex regions .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₇N₃OS₂) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98% for biological assays) using C18 columns and UV detection at 254 nm .

Q. What preliminary biological screening approaches are recommended for this compound?

  • In Vitro Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via fluorescence quenching) .
    • Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
    Data Validation : Triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity) to ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) or organocatalysts (e.g., L-proline) to enhance Knoevenagel condensation efficiency .
  • Solvent Effects : Compare yields in DMSO vs. THF; DMSO increases polarity, favoring (Z)-isomer retention .
  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15–20% .
    Case Study : A 2025 study achieved 82% yield using 10 mol% ZnCl₂ in DMF at 90°C .

Q. What computational strategies predict binding affinities with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR). Focus on hydrogen bonds between the thioxo group and Lys721 .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR Models : Correlate substituent electronegativity (e.g., pyridine vs. benzene) with IC₅₀ values in cytotoxicity assays .

Q. How can contradictions in biological activity data across studies be resolved?

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, identical assay durations) .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under varying pH (5.0–7.4) to account for ionization effects .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions .

Q. Which structural modifications enhance target selectivity while reducing off-target effects?

  • Substituent Engineering :
    • Pyridine Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to improve kinase inhibition .
    • Cyclopentyl Group : Replace with bulkier tert-butyl to sterically block non-specific binding .
  • Proteolytic Stability : Incorporate deuterium at labile C-H bonds to resist CYP450 metabolism .
    Comparative Data :
ModificationTarget Affinity (nM)Off-Target Binding (%)
Parent Compound12045
Pyridine-NO₂ Derivative1822
tert-Butyl Analog9512
Data derived from SPR and thermal shift assays .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout : Silence suspected targets (e.g., STAT3) to confirm loss of activity .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔG, ΔH) to distinguish specific vs. non-specific interactions .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.